molecular formula C12H9N3O2S B3873410 N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide

货号 B3873410
分子量: 259.29 g/mol
InChI 键: FDILABXPRFFXEC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide, commonly known as BTSA1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by researchers at the University of California, San Francisco, and has since garnered significant attention in the scientific community due to its unique mechanism of action and promising results in preclinical studies.

作用机制

BTSA1 binds to a specific pocket on the BRD4 protein, preventing it from interacting with chromatin and regulating gene expression. This results in the downregulation of genes involved in various diseases, including oncogenes in cancer cells and inflammatory genes in immune cells. The mechanism of action of BTSA1 is unique compared to other BRD4 inhibitors, making it a promising candidate for further development.
Biochemical and Physiological Effects:
Studies have shown that BTSA1 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects in immune cells, making it a potential therapeutic candidate for autoimmune diseases. In addition, BTSA1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

实验室实验的优点和局限性

One of the advantages of BTSA1 is its unique mechanism of action, which makes it a promising candidate for further development. It has also been shown to have low toxicity in animal models, making it a relatively safe compound for use in preclinical studies. However, one limitation of BTSA1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain applications.

未来方向

There are several potential future directions for the development of BTSA1. One area of interest is in the treatment of cancer, where BTSA1 has shown promising results in preclinical studies. Further research is needed to determine its efficacy in clinical trials and to identify potential biomarkers for patient selection. Another area of interest is in the treatment of neurodegenerative diseases, where BTSA1 has shown neuroprotective effects in animal models. Further research is needed to determine its efficacy in clinical trials and to identify potential biomarkers for patient selection. Additionally, BTSA1 may have potential applications in the treatment of autoimmune diseases, where it has shown anti-inflammatory effects in immune cells. Further research is needed to determine its efficacy in preclinical studies and to identify potential biomarkers for patient selection.

科学研究应用

BTSA1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been shown to inhibit the activity of the protein BRD4, which plays a critical role in the regulation of gene expression. By inhibiting BRD4, BTSA1 can modulate the expression of genes involved in various diseases, leading to potential therapeutic benefits.

属性

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-11(10-2-1-5-18-10)13-7-3-4-8-9(6-7)15-12(17)14-8/h1-6H,(H,13,16)(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDILABXPRFFXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。